molecular formula C12H9ClFNO B14858503 (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol

(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol

Cat. No.: B14858503
M. Wt: 237.66 g/mol
InChI Key: ILPXXQXJLQGYCC-UHFFFAOYSA-N
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Description

(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol: is an organic compound with the molecular formula C12H9ClFNO . It is a solid substance that is used in various scientific research applications. The compound is characterized by the presence of a pyridine ring substituted with chloro and fluorophenyl groups, as well as a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (2-Chloro-6-phenylpyridin-4-yl)methanol
  • (2-Chloro-6-methylpyridin-4-yl)methanol
  • [2-(2-Chloro-4-fluorophenyl)-1H-imidazol-4-yl]methanol

Comparison: (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol is unique due to the presence of both chloro and fluorophenyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

[2-chloro-6-(4-fluorophenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H9ClFNO/c13-12-6-8(7-16)5-11(15-12)9-1-3-10(14)4-2-9/h1-6,16H,7H2

InChI Key

ILPXXQXJLQGYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)CO)Cl)F

Origin of Product

United States

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